molecular formula C8H7ClN2O2S B1459347 2-Methyl-2H-indazole-7-sulfonyl chloride CAS No. 1363380-68-0

2-Methyl-2H-indazole-7-sulfonyl chloride

Cat. No.: B1459347
CAS No.: 1363380-68-0
M. Wt: 230.67 g/mol
InChI Key: OKGUGXQXIHUXDI-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-7-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a sulfonyl chloride functional group.

Future Directions

Indazoles, including 2-Methyl-2H-indazole-7-sulfonyl chloride, are important building blocks for bioactive natural products and preclinical/clinical drugs . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-7-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various enzymes and proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity of the enzymes and proteins, thereby influencing biochemical pathways. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as those involved in the synthesis and degradation of biomolecules. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its function and activity, as it may interact with different biomolecules in various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2H-indazole. One common method is to react 2-Methyl-2H-indazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 7-position of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazole-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylindazole-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-5-6-3-2-4-7(8(6)10-11)14(9,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUGXQXIHUXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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